cis-2-Aminomethylcycloheptanol hydrochloride
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Overview
Description
cis-2-Aminomethylcycloheptanol hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a crystalline powder that is very slightly yellow in color. This compound is known for its unique structure, which includes a cycloheptane ring with an aminomethyl group and a hydroxyl group in the cis configuration. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of cis-2-Aminomethylcycloheptanol hydrochloride typically involves the reaction of cycloheptanone with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The reaction conditions include:
Cycloheptanone: Starting material.
Formaldehyde: Reacts with cycloheptanone to form an intermediate.
Ammonium chloride: Provides the aminomethyl group.
Sodium borohydride: Reduces the intermediate to form the final product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
cis-2-Aminomethylcycloheptanol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-2-Aminomethylcycloheptanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of cis-2-Aminomethylcycloheptanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biomolecules, affecting their structure and function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
cis-2-Aminomethylcycloheptanol hydrochloride can be compared with similar compounds such as:
cis-2-Aminomethylcyclohexanol hydrochloride: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
trans-2-Aminomethylcycloheptanol hydrochloride: Similar structure but with the aminomethyl and hydroxyl groups in the trans configuration.
cis-4-Aminomethylcycloheptanol hydrochloride: Similar structure but with the aminomethyl group at the 4-position instead of the 2-position.
The uniqueness of this compound lies in its specific configuration and the resulting chemical properties, which can lead to different reactivity and biological activity compared to its similar compounds.
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
(1R,2R)-2-(aminomethyl)cycloheptan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c9-6-7-4-2-1-3-5-8(7)10;/h7-8,10H,1-6,9H2;1H/t7-,8-;/m1./s1 |
InChI Key |
XMDACINNKOIUQX-SCLLHFNJSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](CC1)O)CN.Cl |
Canonical SMILES |
C1CCC(C(CC1)O)CN.Cl |
Origin of Product |
United States |
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